molecular formula C7H3BrFNO4 B572098 5-Bromo-4-fluoro-2-nitrobenzoic acid CAS No. 1330750-23-6

5-Bromo-4-fluoro-2-nitrobenzoic acid

Cat. No. B572098
M. Wt: 264.006
InChI Key: SRAJUIZMZUCXQU-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrobenzoic acid is a halogenated derivative of benzoic acid . It can be used for the synthesis of various pharmaceutical compounds, such as amino acid derivatives acting as anticoagulants .


Synthesis Analysis

The synthesis of 5-fluoro-2-nitrobenzotrifluoride, a similar compound, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-fluoro-2-nitrobenzoic acid is C7H3BrFNO4 .


Chemical Reactions Analysis

5-Bromo-4-fluoro-2-nitrobenzoic acid is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .

Scientific Research Applications

Double Decarboxylative Coupling Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the double decarboxylative coupling reaction between two molecules of carboxylic acids . This is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that this synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results or Outcomes : This new methodology has been successfully applied to efficient construction of all six kinds of C–C bonds [i.e., C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C (sp2)–C (sp2), C (sp2)–C (sp), and C (sp)–C (sp)], demonstrating the general applicability of this synthetic approach .

Synthesis of 5-fluoro-2-nitrobenzotrifluoride

  • Scientific Field : Chemical Engineering .
  • Application Summary : A synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent .
  • Methods of Application : The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry . The mass transfer limitation for this nitration process in the millireactor was evaluated .
  • Results or Outcomes : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Synthesis of Novel Quinazolinones

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .

Synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : It is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide .

Synthesis of dibenz [ b,f ]oxazepin-11 (10 H)-ones

  • Scientific Field : Organic Chemistry .
  • Application Summary : It may be used in the synthesis of dibenz [ b,f ]oxazepin-11 (10 H)-ones .
  • Methods of Application : The synthesis is achieved via the nucleophilic aromatic substitution (S N Ar) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .

Safety And Hazards

5-Bromo-4-fluoro-2-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, wash with plenty of soap and water .

Future Directions

While specific future directions for 5-Bromo-4-fluoro-2-nitrobenzoic acid are not mentioned, it’s clear that the compound has potential applications in the synthesis of various pharmaceutical compounds . Its role as an intermediate in the synthesis of potential inhibitors of p38α MAPK suggests possible future research directions in the field of medicinal chemistry.

properties

IUPAC Name

5-bromo-4-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAJUIZMZUCXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716489
Record name 5-Bromo-4-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-nitrobenzoic acid

CAS RN

1330750-23-6
Record name 5-Bromo-4-fluoro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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